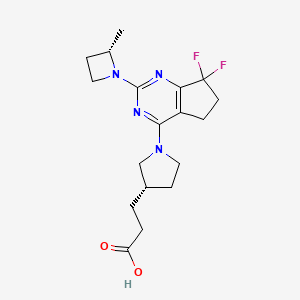
Desmethylcitalopram-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethylcitalopram-d4 (hydrochloride) is a deuterated labeled compound of Desmethylcitalopram hydrochloride. Desmethylcitalopram is the active metabolite of Citalopram, a widely used antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Citalopram and its metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylcitalopram-d4 (hydrochloride) involves the deuteration of Desmethylcitalopram. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the incorporation of deuterium into the desired positions of the molecule .
Industrial Production Methods
Industrial production of Desmethylcitalopram-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to maintain the purity and stability of the compound. The final product is then purified and characterized using various analytical techniques to ensure its quality .
Analyse Des Réactions Chimiques
Types of Reactions
Desmethylcitalopram-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Desmethylcitalopram-d4 (hydrochloride) can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Desmethylcitalopram-d4 (hydrochloride) is used in a variety of scientific research applications, including:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of Citalopram and its metabolites.
Metabolic Profiling: It helps in understanding the metabolic pathways and identifying the metabolites of Citalopram.
Drug Development: It is used as a reference compound in the development of new antidepressants and other related drugs.
Toxicological Studies: It is used to assess the safety and potential toxic effects of Citalopram and its metabolites
Mécanisme D'action
Desmethylcitalopram-d4 (hydrochloride) functions as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound, Citalopram. It inhibits the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the levels of serotonin available for neurotransmission. This action is believed to contribute to its antidepressant effects. The compound also inhibits cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, which play a role in its metabolism .
Comparaison Avec Des Composés Similaires
Desmethylcitalopram-d4 (hydrochloride) is compared with other similar compounds such as:
Desmethylcitalopram: The non-deuterated form of the compound.
Desmethylcitalopram-d3 (hydrochloride): Another deuterated form with three deuterium atoms.
Citalopram: The parent compound from which Desmethylcitalopram is derived.
Escitalopram: The S-enantiomer of Citalopram, which also has similar antidepressant effects
The uniqueness of Desmethylcitalopram-d4 (hydrochloride) lies in its deuterated nature, which provides distinct advantages in pharmacokinetic and metabolic studies due to the kinetic isotope effect. This effect can lead to differences in the rate of metabolism and excretion compared to non-deuterated compounds .
Propriétés
Formule moléculaire |
C19H20ClFN2O |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
1-[3-deuterio-3-(trideuteriomethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3,10D; |
Clé InChI |
DYIZNULSIBGJPJ-XPCSBAKCSA-N |
SMILES isomérique |
[2H]C(CCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)NC([2H])([2H])[2H].Cl |
SMILES canonique |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


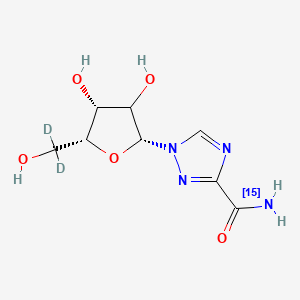

![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
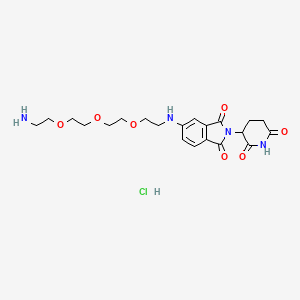
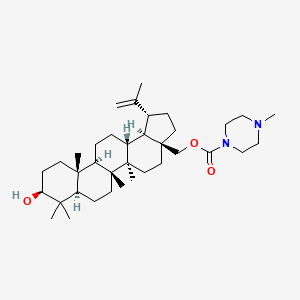
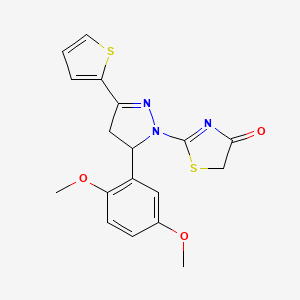
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
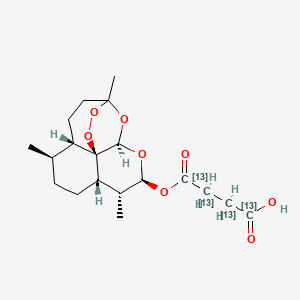
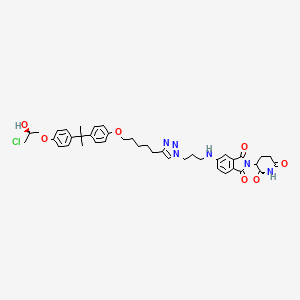
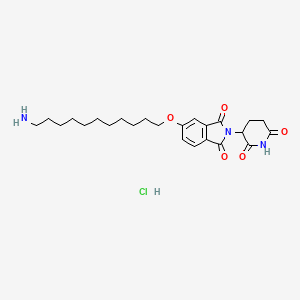
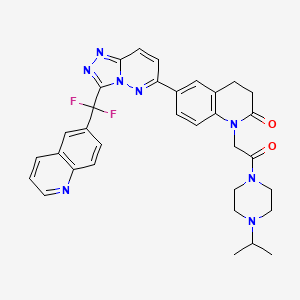
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)
